6-[(4-Fluorobenzyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
3-Cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- is a complex organic compound with a unique structure that combines a cyclohexene ring with a carboxylic acid group and a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group attached to the cyclohexene ring.
Attachment of the Fluorophenyl Moiety: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Formation of the Amide Bond: The final step involves the formation of an amide bond between the carboxylic acid group and the fluorophenyl moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid and amine components.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or organometallic compounds (Grignard reagents).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acid and amine components.
Scientific Research Applications
3-Cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with a cyclohexane ring and a carboxylic acid group.
1-Cyclohexene-1-carboxylic acid: Similar structure but lacks the fluorophenyl moiety.
3-Cyclohexene-1-methanol: Contains a hydroxyl group instead of the carboxylic acid group.
Uniqueness
3-Cyclohexene-1-carboxylic acid, 6-[[[(4-fluorophenyl)methyl]amino]carbonyl]- is unique due to the presence of the fluorophenyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16FNO3 |
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Molecular Weight |
277.29 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)methylcarbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H16FNO3/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(19)20/h1-2,5-8,12-13H,3-4,9H2,(H,17,18)(H,19,20) |
InChI Key |
PUAYAFXUERYCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NCC2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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